2-(4-((4-Benzylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c24-20-10-15-29(25,26)23(20)18-6-8-19(9-7-18)30(27,28)22-13-11-21(12-14-22)16-17-4-2-1-3-5-17/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKKJRWNENDLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((4-Benzylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a derivative of isothiazolidine and has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 372.44 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The isothiazolidine moiety is known for its antimicrobial properties, which can inhibit bacterial growth by disrupting cellular processes.
- Antifungal Activity : Similar compounds have shown significant antifungal activity against pathogenic fungi, suggesting that this derivative may also exhibit such effects.
- Antithrombotic Potential : Research indicates that derivatives containing piperazine structures can act as inhibitors of activated blood coagulation factors, thus potentially serving as antithrombotic agents.
Antifungal Activity
A study investigated the antifungal properties of various isothiazolone derivatives, revealing that modifications at specific positions on the phenyl ring enhance antifungal potency. The presence of chlorine or nitro groups at certain positions was particularly beneficial in increasing activity against strains such as Aspergillus niger and Trichophyton mentagrophytes .
Antimicrobial Efficacy
In vitro studies have demonstrated that similar compounds exhibit moderate to high activity against several human pathogenic fungi. The effectiveness was compared with standard antifungal agents like itraconazole and ketoconazole, showing promising results for the tested isothiazolidinones .
Antithrombotic Properties
Research on cyclic amide derivatives has highlighted their potential as anticoagulants by inhibiting activated blood coagulation factor X. This suggests that the compound could be developed further for therapeutic use in preventing thrombosis .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antifungal | Moderate to high activity against Aspergillus niger | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antithrombotic | Inhibition of blood coagulation factor X |
Case Study 1: Antifungal Efficacy
In a comparative study, various isothiazolone derivatives were tested against a panel of fungi. The compound exhibited significant antifungal activity, particularly when modified with electron-withdrawing groups. This study concluded that structural modifications could enhance efficacy against resistant fungal strains .
Case Study 2: Potential Anticoagulant Application
A patent described the synthesis and evaluation of cyclic amide derivatives, including those similar to the target compound, for their antithrombotic properties. These compounds demonstrated effective inhibition of factor X activation in vitro, suggesting their potential application in treating thrombotic disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it to three analogs:
Table 1: Structural and Functional Comparisons
†Predicted using computational tools (e.g., ChemAxon).
Key Findings :
Binding Affinity : Benzylpiperazine’s bulky aromatic group may enhance binding to hydrophobic pockets in enzyme active sites (e.g., carbonic anhydrase or kinase targets) compared to unsubstituted piperazine analogs .
Metabolic Stability : The benzyl group may slow hepatic metabolism compared to Analog 2, which lacks aromatic shielding of the piperazine nitrogen.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(4-((4-Benzylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide, and how can reaction yields be optimized?
- Methodology : Utilize stepwise synthesis involving sulfonylation of 4-benzylpiperazine followed by coupling with the isothiazolidinone core. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance intermediates’ stability. Purification via column chromatography with gradients of ethyl acetate/hexane improves yield. Monitor intermediates using TLC and confirm final structure via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for verifying structural integrity and purity?
- Methodology :
- Structural confirmation : Combine 1H/13C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and sulfonyl/piperazine moieties. IR spectroscopy confirms S=O stretches (1150–1350 cm⁻¹) .
- Purity assessment : Use reverse-phase HPLC with a C18 column and mobile phase comprising methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6). System suitability tests (e.g., tailing factor <2) ensure reproducibility .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodology : Screen solvents like DMSO (for stock solutions) and dilute in assay buffers (e.g., PBS with 0.1% Tween-20). Use dynamic light scattering (DLS) to confirm colloidal stability at working concentrations .
Advanced Research Questions
Q. How can contradictory bioactivity data across assay platforms be systematically resolved?
- Methodology :
- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (e.g., fluorescence vs. luminescence).
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently .
- Data normalization : Include internal controls (e.g., reference inhibitors) and apply statistical models (e.g., ANOVA with post-hoc tests) to account for inter-experimental variability .
Q. What strategies are recommended for impurity profiling and degradation product identification?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base).
- HPLC-MS analysis : Use the sodium acetate buffer system (pH 4.6) to resolve degradation products. Compare fragmentation patterns with synthetic impurities (e.g., des-benzyl analogs) .
- Reference standards : Synthesize potential impurities (e.g., 4-phenylpiperazin-1-yl derivatives) for spiking studies .
Q. How can stereochemical inconsistencies in synthetic batches be addressed?
- Methodology :
- Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with n-hexane/ethanol gradients to separate epimers.
- Stereochemical confirmation : Use NOESY NMR to detect spatial proximity of protons or X-ray crystallography for absolute configuration .
Q. What computational approaches predict the compound’s target interactions and selectivity?
- Methodology :
- Molecular docking : Model the sulfonyl group’s interaction with catalytic lysine residues in kinases or proteases. Use AutoDock Vina with AMBER force fields.
- Pharmacophore mapping : Align the benzylpiperazinyl moiety with known pharmacophores of GPCR ligands (e.g., serotonin receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
